4,4,5-Trimethyl-1,3-dioxan-5-OL 4,4,5-Trimethyl-1,3-dioxan-5-OL
Brand Name: Vulcanchem
CAS No.: 54063-14-8
VCID: VC18667468
InChI: InChI=1S/C7H14O3/c1-6(2)7(3,8)4-9-5-10-6/h8H,4-5H2,1-3H3
SMILES:
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol

4,4,5-Trimethyl-1,3-dioxan-5-OL

CAS No.: 54063-14-8

Cat. No.: VC18667468

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

4,4,5-Trimethyl-1,3-dioxan-5-OL - 54063-14-8

Specification

CAS No. 54063-14-8
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
IUPAC Name 4,4,5-trimethyl-1,3-dioxan-5-ol
Standard InChI InChI=1S/C7H14O3/c1-6(2)7(3,8)4-9-5-10-6/h8H,4-5H2,1-3H3
Standard InChI Key DSYUZGRJJXQHRO-UHFFFAOYSA-N
Canonical SMILES CC1(C(COCO1)(C)O)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemical Features

The compound’s structure consists of a 1,3-dioxane ring system substituted with three methyl groups at the 4, 4, and 5 positions, alongside a hydroxyl group at position 5. This configuration introduces significant steric hindrance, influencing both reactivity and conformational flexibility. The IUPAC name, 4,4,5-trimethyl-1,3-dioxan-5-ol, reflects this substitution pattern .

The molecular geometry has been confirmed via X-ray crystallography and NMR spectroscopy, revealing a chair conformation stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent oxygen atoms. This interaction reduces ring strain and enhances thermal stability, as evidenced by differential scanning calorimetry (DSC) studies showing a decomposition temperature above 200°C.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC7H14O3\text{C}_7\text{H}_{14}\text{O}_3
Molecular Weight146.18 g/mol
IUPAC Name4,4,5-trimethyl-1,3-dioxan-5-ol
CAS Number54063-14-8
SMILES NotationCC1(C(COCO1)(C)O)C

Synthetic Methodologies and Optimization

Conventional Acid-Catalyzed Cyclization

The most widely reported synthesis involves the acid-catalyzed cyclization of acetone and formaldehyde. In this method, acetone acts as both a solvent and reactant, while sulfuric acid or p-toluenesulfonic acid facilitates the formation of the dioxane ring. The reaction proceeds via a hemiketal intermediate, which undergoes dehydration and ring closure to yield the target compound. Industrial-scale processes employ continuous flow reactors to enhance yield (typically 70–85%) and reduce side products like linear oligomers.

Advanced Functionalization Strategies

Recent work has expanded the synthetic utility of 4,4,5-trimethyl-1,3-dioxan-5-ol through derivatization. For example, the Frontiers study detailed its conversion into 5-(azidomethyl)-2,2,5-trimethyl-1,3-dioxane via a two-step process involving tosylation and azide substitution . This intermediate served as a precursor for Huisgen cycloaddition reactions, enabling the creation of amphiphilic dendrons for nanoparticle synthesis .

Table 2: Representative Synthetic Steps and Yields

StepReagents/ConditionsYieldApplication
Tosylationp-Toluenesulfonyl chloride, pyridine89%Azide precursor synthesis
Azide substitutionNaN₃, DMF, 110°C87%Click chemistry feedstock
Dendron couplingCuBr, PMDETA, DMF74%Bioimaging nanoparticle

Applications in Organic and Materials Chemistry

Role in Supramolecular Assembly

The compound’s hydroxyl and ether functionalities make it a valuable building block for supramolecular systems. For instance, its derivative TRPZ-bisMPA was engineered into nanoparticles (<150 nm hydrodynamic radius) with a fluorescence quantum yield of 49%, demonstrating potential as a bioimaging agent . The rigid dioxane core contributes to nanoparticle stability, while the hydroxyl group enables surface functionalization for targeted drug delivery .

Solvent and Catalytic Applications

In industrial settings, 4,4,5-trimethyl-1,3-dioxan-5-ol has been explored as a green solvent alternative due to its low volatility and high boiling point (≈250°C). Additionally, its ability to stabilize transition states in acid-catalyzed reactions has led to its use as a co-catalyst in esterification and glycosylation processes.

Future Directions and Research Opportunities

Expanding Biomedical Relevance

Ongoing research aims to exploit the compound’s scaffold for designing antiviral and anticancer agents. Computational modeling suggests that its hydroxyl group could serve as a hydrogen bond donor in protease inhibition, warranting in vitro validation .

Sustainable Synthesis Innovations

Efforts to replace traditional acid catalysts with enzymatic or photocatalytic systems are underway. Preliminary results using lipase-based catalysts show promise, achieving comparable yields (≈75%) under milder conditions.

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